5-クロロ-1,3-ジメチル-1H-ピラゾール-4-カルバルデヒド

概要

説明

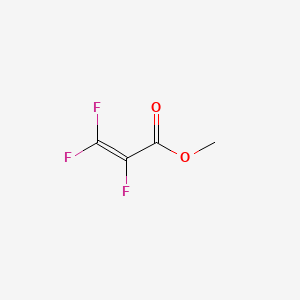

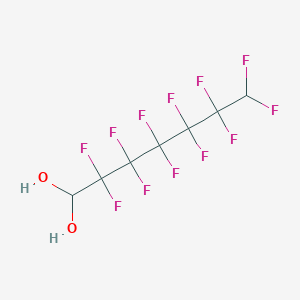

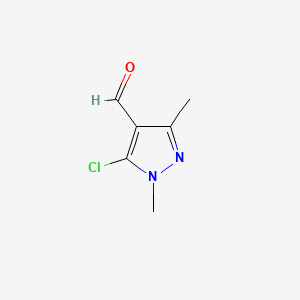

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 . It is an off-white to brown solid .

Molecular Structure Analysis

The molecular structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

While specific chemical reactions involving 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde are not detailed in the retrieved sources, pyrazole compounds are known to participate in various chemical reactions .Physical And Chemical Properties Analysis

This compound has a melting point of 78-79°C and a predicted boiling point of 255.7±35.0 °C . Its density is predicted to be 1.31±0.1 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用

医薬品化学

ピラゾール類は、"5-クロロ-1,3-ジメチル-1H-ピラゾール-4-カルバルデヒド"を含め、医薬品化学において幅広い用途があります . ピラゾール類は、生物活性化学物質の合成における足場として使用されます . ピラゾール類は、抗結核剤、抗菌剤、抗真菌剤、抗炎症剤、抗がん剤、抗糖尿病剤など、さまざまな生物学的活性を示すことがわかっています .

創薬

創薬の分野では、ピラゾール類は、ヒトに対する薬理作用のために注目されています . ピラゾール部分は、新規医薬品の合成に頻繁に使用されます .

農薬化学

ピラゾール類は、農薬化学にも使用されています . ピラゾール類は、その生物活性のために、さまざまな農薬の合成に使用されます .

配位化学

配位化学において、ピラゾール類は配位子として使用されます . ピラゾール類は、さまざまな金属イオンと配位して錯体を形成できます .

有機金属化学

ピラゾール類は、有機金属化学において重要な役割を果たします . ピラゾール類は、有機金属化合物の合成に使用されます .

グリーン合成

ピラゾール類は、"5-クロロ-1,3-ジメチル-1H-ピラゾール-4-カルバルデヒド"を含め、グリーン合成に使用されます . ピラゾール類は、環境に優しい方法で合成することができ、環境に有益です .

Safety and Hazards

作用機序

Target of Action

The primary targets of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .

Mode of Action

As a pyrazole derivative, it may interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . .

Pharmacokinetics

The compound’s molecular weight is 158.59 , which suggests it may have suitable properties for absorption and distribution.

Result of Action

Given the diverse biological activities of pyrazole derivatives , this compound could potentially have a wide range of effects

特性

IUPAC Name |

5-chloro-1,3-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-5(3-10)6(7)9(2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRSMNYUEXXEBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380505 | |

| Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27006-76-4 | |

| Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-1,3-dimethylpyrazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the crystal structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?

A: The crystal structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde reveals that the molecules are situated on mirror planes []. This means that the molecule possesses a plane of symmetry. Furthermore, the hydrogen atoms of the two methyl groups exhibit rotational disorder, indicating they can occupy two different orientations [].

Q2: Are there any significant intermolecular interactions observed in the crystal structure?

A: Yes, the crystal packing of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde exhibits weak intermolecular C—H⋯O interactions. Additionally, there are short Cl⋯N contacts with a distance of 3.046 (2) Å []. These interactions contribute to the overall stability of the crystal lattice.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)

![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)